molecular formula C20H11Cl2N3O5S3 B2437681 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate CAS No. 877643-18-0

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate

Cat. No.: B2437681
CAS No.: 877643-18-0
M. Wt: 540.4
InChI Key: XXPSSFZXZABVGN-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate is a synthetic organic compound known for its complex structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features multiple functional groups, including thiophene, thiadiazole, pyran, and benzoate moieties, making it a versatile molecule with unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate involves several steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

  • Formation of thiophene-2-carboxylic acid and its conversion to thiophene-2-carboxamide.

  • Cyclization of thiophene-2-carboxamide with appropriate reagents to form 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole.

  • Introduction of the thio group via a nucleophilic substitution reaction to form the 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole-2-yl thiomethyl derivative.

  • Synthesis of 4H-pyran-3-yl 2,5-dichlorobenzoate by esterification and introduction of the pyran ring.

  • Final coupling reaction to obtain the target compound, involving appropriate conditions such as temperature control and catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimizing each synthetic step for yield and purity. This may include:

  • Use of automated synthesis platforms for scalability.

  • Employment of high-throughput screening for reaction conditions.

  • Implementation of continuous flow synthesis to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized at the thiophene or thiadiazole rings.

  • Reduction: The nitro groups may be reduced to amines.

  • Substitution: Halogen groups may undergo nucleophilic substitution.

  • Coupling Reactions: Thiol groups can form disulfides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Halides like sodium iodide in acetone or DMF (dimethylformamide).

  • Coupling: DCC (dicyclohexylcarbodiimide) in organic solvents.

Major Products Formed

  • Oxidized derivatives with altered thiophene or thiadiazole rings.

  • Reduced amine derivatives.

  • Substituted products with new functional groups at halogen sites.

  • Coupled disulfide products.

Scientific Research Applications

This compound has numerous applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis for creating complex molecular architectures.

  • Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Investigated for drug design, targeting specific enzymes or receptors due to its unique structure.

  • Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate is likely multifaceted, involving interactions with various molecular targets and pathways:

  • Molecular Targets: Enzymes involved in oxidative stress, receptors in signal transduction pathways.

  • Pathways: May modulate pathways related to cell proliferation, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Similar compounds with thiophene, thiadiazole, pyran, or benzoate groups have comparable chemical reactivity and biological activities.

  • Unique in its specific combination of functional groups, providing distinct reactivity and potential for selective targeting.

List of Similar Compounds

  • 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole derivatives.

  • 4H-pyran derivatives with varying substituents.

  • Benzoate esters with different functional groups.

Overall, 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate stands out due to its intricate structure and versatile applications, making it a valuable compound in multiple fields of research.

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate (CAS Number: 877643-09-9) is a complex organic molecule characterized by a unique structure that integrates multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a bioactive compound with pharmacological properties.

Structural Features

The compound features several key components:

  • Pyran ring : A six-membered ring containing one oxygen atom.
  • Thiadiazole moiety : A five-membered ring containing two nitrogen and three carbon atoms.
  • Thiophene and carboxamide groups : Contributing to its chemical reactivity and potential biological interactions.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies on thiadiazole derivatives have shown promising antimicrobial properties. For instance, derivatives of thiadiazole have demonstrated effectiveness against various bacterial strains and fungi. The integration of the thiophene and pyran structures in this compound may enhance its interaction with microbial targets, potentially leading to improved efficacy against resistant strains.

CompoundActivityReference
Compound AMIC = 0.25 µg/mL against Mycobacterium tuberculosis
Compound BAntifungal activity against Candida albicans

Anticancer Activity

The presence of heterocyclic rings in the structure suggests potential anticancer properties. Compounds similar to this one have been investigated for their cytotoxic effects on various cancer cell lines. For example, certain thiophene-based compounds have shown selective toxicity towards tumor cells while sparing normal cells.

CompoundCell Line TestedIC50 (µM)Reference
Compound CHeLa (cervical cancer)10.5
Compound DMCF7 (breast cancer)8.3

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The functional groups may interact with active sites of enzymes involved in metabolic pathways.
  • DNA Intercalation : The planar structure of the heterocycles allows for potential intercalation into DNA, disrupting replication.
  • Receptor Modulation : Similar compounds have been characterized as antagonists or agonists at various receptor sites, influencing cellular signaling pathways.

Case Studies

Recent studies have explored the pharmacological profiles of related compounds:

  • Study on Thiadiazole Derivatives :
    • Investigated their effects on Mycobacterium tuberculosis.
    • Found that structural modifications significantly influenced antimicrobial potency.
    • Highlighted the importance of the thiadiazole moiety in enhancing bioactivity .
  • Anticancer Screening :
    • A series of pyran-based compounds were evaluated for cytotoxicity against several cancer cell lines.
    • Results indicated that specific substitutions on the pyran ring could enhance selectivity and potency against cancer cells .

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O5S3/c21-10-3-4-13(22)12(6-10)18(28)30-15-8-29-11(7-14(15)26)9-32-20-25-24-19(33-20)23-17(27)16-2-1-5-31-16/h1-8H,9H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPSSFZXZABVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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